molecular formula C32H29N3OS2 B2914283 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681276-09-5

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2914283
M. Wt: 535.72
InChI Key: GLAIQUKSCQKYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C32H29N3OS2 and its molecular weight is 535.72. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Directed Metalation for Synthesis : Directed metalation techniques have been employed to synthesize functionalized benzo[b]thiophenes, serving as key intermediates for further chemical transformations, including the synthesis of benzothienopyranones. These methods showcase the versatility of sulfur-containing heterocyclic compounds in synthetic chemistry (Pradhan & De, 2005).

  • Chalcone-Based Diarylpyrazoles : Chalcone-based diarylpyrazoles containing phenylsulphone or carbonitrile moieties have been synthesized, demonstrating significant anti-inflammatory activity. Such compounds highlight the potential of pyrazole derivatives in developing new therapeutic agents (Nassar et al., 2011).

  • Antiviral Activity : Research on pyrazolo[3,4-b]pyridin derivatives has uncovered compounds with promising antiviral activities, including against HSV1 and HAV-MBB, underscoring the importance of heterocyclic compounds in antiviral drug development (Attaby et al., 2006).

Anticancer and Antibacterial Research

  • Fungicidal and Anticancer Activities : Novel pyrazol-3-oxy derivatives have been synthesized and evaluated for their fungicidal activity against Gibberella zeae and anticancer properties. This suggests the potential for designing targeted therapies based on such molecular frameworks (Liu et al., 2012).

  • Apoptotic Cell Death Induction : Sulfur-containing heterocyclic analogs have been investigated for their ability to induce apoptotic cell death in laryngeal carcinoma cells in vitro, indicating the role of such compounds in cancer research (Haridevamuthu et al., 2023).

properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3OS2/c1-22-12-14-25(15-13-22)29-18-27(30-11-6-16-37-30)33-35(29)32(36)21-38-31-20-34(28-10-4-3-9-26(28)31)19-24-8-5-7-23(2)17-24/h3-17,20,29H,18-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAIQUKSCQKYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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